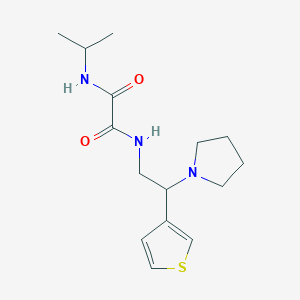
2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide, abbreviated as 2-EP-6-MQCH, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of several enzymes, including caspases and cytochrome P450. It has also been studied as a potential therapeutic agent for cancer and other diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is related to the broader family of quinoline derivatives, which have been synthesized and characterized through various chemical reactions. A study detailed the synthesis of quinoline derivatives through the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. These compounds were characterized by spectroscopic techniques and elemental analyses, highlighting the methodological approach to create complex quinoline structures for scientific research applications (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial Activity
Another significant application of quinoline derivatives includes their evaluation for antimicrobial properties. Research on substituted 1,2,3-triazoles containing the quinoline moiety synthesized from 4-azido-2,8-bistrifluoromethylquinoline revealed that these compounds exhibit a broad spectrum of antimicrobial activity against various strains. The study indicated that the nature of the substituent on the triazole ring significantly influences antimicrobial efficacy, with certain compounds displaying significant activity at low concentrations (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer potential. A new quinazolinone-based derivative showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent. The compound demonstrated significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, indicating its promise for therapeutic applications in cancer treatment (Riadi, Alamri, Geesi, Anouar, et al., 2021).
Antimicrobial and Antifungal Activity
Further research into quinazolin-4(3H)-one derivatives prepared from 6-iodo-2-phenylquinazolin-4(3H)-one showed excellent broad-spectrum antimicrobial activity, with certain compounds being particularly effective against Candida albicans and Pseudomonas aeruginosa. These findings underscore the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Alafeefy, 2008).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-13-5-7-14(8-6-13)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUERZKUNGIXAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)

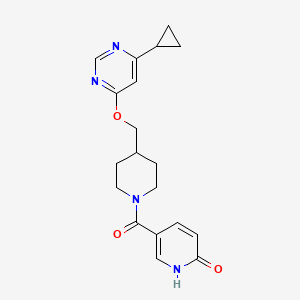
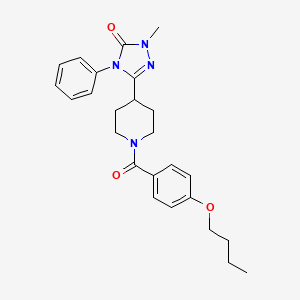


![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)
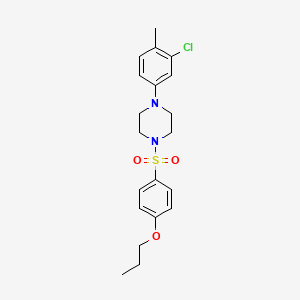
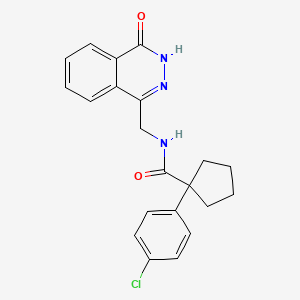
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2943850.png)

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)
